molecular formula C12H8F2N2O2 B6388421 2-AMINO-5-(2,5-DIFLUOROPHENYL)NICOTINIC ACID CAS No. 1261998-87-1

2-AMINO-5-(2,5-DIFLUOROPHENYL)NICOTINIC ACID

Cat. No.: B6388421
CAS No.: 1261998-87-1
M. Wt: 250.20 g/mol
InChI Key: GXKRYAOMNKHPRH-UHFFFAOYSA-N
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Description

2-Amino-5-(2,5-difluorophenyl)nicotinic acid is a chemical compound with the molecular formula C12H8F2N2O2 It is a derivative of nicotinic acid, which is known for its biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(2,5-difluorophenyl)nicotinic acid typically involves the reaction of 2,5-difluorobenzaldehyde with malononitrile to form 2,5-difluorobenzylidenemalononitrile. This intermediate is then subjected to a cyclization reaction with ammonium acetate to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,5-difluorophenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-5-(2,5-difluorophenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-(2,5-difluorophenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-fluoronicotinic acid
  • 2-Amino-5-(2-fluorophenyl)nicotinic acid
  • 2-Amino-5-phenyl nicotinic acid

Uniqueness

2-Amino-5-(2,5-difluorophenyl)nicotinic acid is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-amino-5-(2,5-difluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O2/c13-7-1-2-10(14)8(4-7)6-3-9(12(17)18)11(15)16-5-6/h1-5H,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKRYAOMNKHPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=C(N=C2)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687368
Record name 2-Amino-5-(2,5-difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-87-1
Record name 2-Amino-5-(2,5-difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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